![molecular formula C15H11BrN2O B2976757 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 688057-69-4](/img/structure/B2976757.png)
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures, such as 4-Bromophenylacetylene and 4-Bromoacetanilide, are used in laboratory settings . They are part of larger classes of organic compounds known as benzophenones and leucine and derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves base-promoted condensation between α,β-unsaturated ketones and amines . The key intermediate is usually obtained in good yield .Molecular Structure Analysis
The molecular structures of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve S-alkylation, reduction, and other processes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like NMR, UV/VIS, FTIR, and others .Aplicaciones Científicas De Investigación
Synthesis of Bisamide Derivatives
The compound is utilized in the synthesis of mixed bisamide derivatives. These derivatives are significant due to their potential biological activities, including anticonvulsant, antidepressant, and antimicrobial properties . The process involves the reaction of 4-bromophenyl isocyanate with various diamines to produce compounds that can be further explored for their pharmacological effects.
Pharmaceutical Ingredient Development
As an active pharmaceutical ingredient (API), 5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one serves as a precursor in the development of new drugs . Its structural framework is conducive to modifications that can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Chalcone Derivative Formation
The compound is involved in the formation of chalcone derivatives through Claisen–Schmidt condensation, followed by Michael addition with 1,3-dimethylbarbituric acid . Chalcones are known for their anti-inflammatory, antifungal, and anticancer activities, making this application particularly valuable in medicinal chemistry research.
S-Alkylation Reactions
In organic synthesis, the compound is used for S-alkylation reactions to produce secondary alcohols with potential as intermediates in the synthesis of more complex molecules . This application is crucial for constructing molecular structures with specific chiral centers.
Dihydropyrimidine Core Construction
The compound’s molecular structure allows for the construction of a dihydropyrimidine (DHPM) core, which is of interest due to its wide spectrum of bioactivities . DHPM derivatives exhibit a range of activities, including antihypertensive and antitumor effects, making them a focus of ongoing research.
Lewis Base Catalysis
It serves as a substrate in Lewis base-catalyzed reactions, particularly in the presence of triethylamine (TEA). These reactions are part of synthetic pathways that lead to the formation of compounds with diverse biological activities .
Cyclocondensation Reactions
The compound is a key player in cyclocondensation reactions, which are essential for creating heterocyclic compounds. These compounds are staples in drug discovery and development due to their stable and versatile structures .
Calcium Channel Modulation
Structural analogs of the compound, particularly those derived from dihydropyrimidine cores, are investigated for their role as calcium channel modulators . This application has implications for the treatment of cardiovascular diseases, showcasing the compound’s potential in therapeutic interventions.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-phenyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-8-6-11(7-9-12)14-10-18(15(19)17-14)13-4-2-1-3-5-13/h1-10H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQWWYLOLAEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.